N-(1,3-benzodioxol-5-yl)-2-[4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]acetamide
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Overview
Description
N-(2H-1,3-BENZODIOXOL-5-YL)-2-[4-(3,3,6,6-TETRAMETHYL-1,8-DIOXO-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHEN-9-YL)PHENOXY]ACETAMIDE is a complex organic compound that features a benzodioxole ring and a xanthene derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-[4-(3,3,6,6-TETRAMETHYL-1,8-DIOXO-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHEN-9-YL)PHENOXY]ACETAMIDE typically involves multiple steps, starting with the preparation of the benzodioxole and xanthene intermediates. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-BENZODIOXOL-5-YL)-2-[4-(3,3,6,6-TETRAMETHYL-1,8-DIOXO-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHEN-9-YL)PHENOXY]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
N-(2H-1,3-BENZODIOXOL-5-YL)-2-[4-(3,3,6,6-TETRAMETHYL-1,8-DIOXO-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHEN-9-YL)PHENOXY]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-2-[4-(3,3,6,6-TETRAMETHYL-1,8-DIOXO-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHEN-9-YL)PHENOXY]ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering specific biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2H-1,3-BENZODIOXOL-5-YL)-2-[4-(3,3,6,6-TETRAMETHYL-1,8-DIOXO-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHEN-9-YL)PHENOXY]ACETATE
- N-(2H-1,3-BENZODIOXOL-5-YL)-2-[4-(3,3,6,6-TETRAMETHYL-1,8-DIOXO-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHEN-9-YL)PHENOXY]ETHANAMIDE
Uniqueness
The uniqueness of N-(2H-1,3-BENZODIOXOL-5-YL)-2-[4-(3,3,6,6-TETRAMETHYL-1,8-DIOXO-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHEN-9-YL)PHENOXY]ACETAMIDE lies in its specific structural configuration, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C32H33NO7 |
---|---|
Molecular Weight |
543.6 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[4-(3,3,6,6-tetramethyl-1,8-dioxo-4,5,7,9-tetrahydro-2H-xanthen-9-yl)phenoxy]acetamide |
InChI |
InChI=1S/C32H33NO7/c1-31(2)12-21(34)29-25(14-31)40-26-15-32(3,4)13-22(35)30(26)28(29)18-5-8-20(9-6-18)37-16-27(36)33-19-7-10-23-24(11-19)39-17-38-23/h5-11,28H,12-17H2,1-4H3,(H,33,36) |
InChI Key |
LFGAYBOYXQZYAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC=C(C=C4)OCC(=O)NC5=CC6=C(C=C5)OCO6)C(=O)C1)C |
Origin of Product |
United States |
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